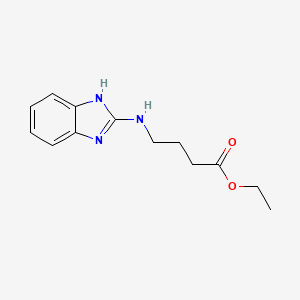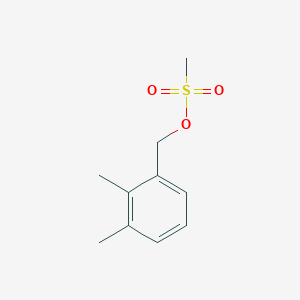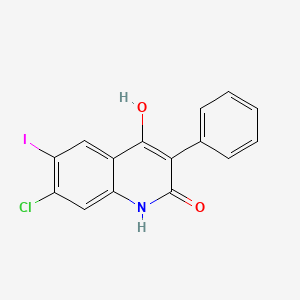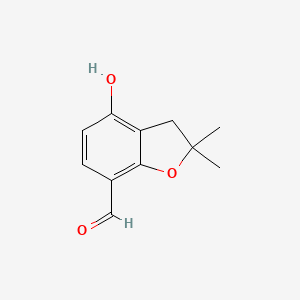
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxamide is a heterocyclic compound that features a furan ring substituted with a methyl group and a dihydropyridazine ring with a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxamide typically involves the reaction of 5-methylfurfural with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the dihydropyridazine ring. The carboxamide group is introduced through subsequent reactions involving amide formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts may also be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The dihydropyridazine ring can be reduced to form tetrahydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the dihydropyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Furanones, carboxylic acids, and other oxygenated compounds.
Reduction: Tetrahydropyridazine derivatives.
Substitution: Various substituted furan and pyridazine derivatives.
Applications De Recherche Scientifique
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Methylphenyl)-3-(5-Methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole: A similar compound with a pyrazole ring instead of a pyridazine ring.
2-Methylfuran: A simpler furan derivative with a methyl group.
Uniqueness
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxamide is unique due to its combination of a furan ring and a dihydropyridazine ring with a carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C10H11N3O2 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
3-(5-methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxamide |
InChI |
InChI=1S/C10H11N3O2/c1-6-2-5-9(15-6)7-3-4-8(10(11)14)13-12-7/h2,4-5,13H,3H2,1H3,(H2,11,14) |
Clé InChI |
LWUDJPGZHBASNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C2=NNC(=CC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid](/img/structure/B13866479.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride](/img/structure/B13866483.png)




![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)






